molecular formula C6H12ClF2NO B2552166 3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride CAS No. 2247107-09-9

3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2552166
CAS RN: 2247107-09-9
M. Wt: 187.61
InChI Key: XZGNOKUXMQAEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247107-09-9 . It has a molecular weight of 187.62 . The IUPAC name for this compound is 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride” is 1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

Synthesis and Cycloaddition Reactions

The utility of difluorocyclobutanamines in cycloaddition reactions has been demonstrated in the synthesis of spirocyclic 1,3-thiazolidines through sonication-induced [2+3]-cycloaddition of azomethine ylides with thiocarbonyl compounds. This process highlights the reactivity and potential of difluoroamine derivatives in forming complex heterocyclic structures under sonochemical conditions (Gebert et al., 2003).

Fluorination and Rearrangement Methods

A novel approach to the synthesis of gem-difluorocyclobutanes involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), leading to 2-arylsubstituted gem-difluorocyclobutanes. This method employs commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, showcasing a route to synthetically valuable gem-difluorocyclobutane cores with mild conditions and functional group tolerance (Lin et al., 2021).

NMR Spectroscopy Studies

The utility of difluorocyclobutanamines extends into the realm of nuclear magnetic resonance (NMR) spectroscopy, where they serve as subjects for studying the electronic effects and structural characteristics of difluorinated cyclobutane derivatives. Through detailed NMR studies, insights into the conformation and dynamics of these compounds are obtained, highlighting their importance in understanding the molecular behavior of fluorinated cycloalkanes (Takahashi, 1962).

Conformational Analysis

Substituted cyclobutanes, including difluorocyclobutanamines, offer a rich field for conformational analysis. NMR spectroscopy allows for the elucidation of substituent effects on the molecular conformation of cyclobutane derivatives. This research provides foundational knowledge on the structural preferences and electronic interactions within cyclobutanes, contributing to the understanding of their reactivity and physical properties (Hopkins, 1968).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGNOKUXMQAEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.